molecular formula C11H13N3O2 B5466424 1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5466424
M. Wt: 219.24 g/mol
InChI Key: YVKACGHMTIQNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features both furan and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of furan derivatives with pyrazole carboxamides. One common method includes the condensation of 5-Amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium or copper can enhance the reaction rate and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Halogenated furans

Scientific Research Applications

1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

1-ETHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of furan and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-14-6-5-10(13-14)11(15)12-8-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKACGHMTIQNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.